molecular formula C20H19ClN6O4S B11668500 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303102-51-4

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Katalognummer: B11668500
CAS-Nummer: 303102-51-4
Molekulargewicht: 474.9 g/mol
InChI-Schlüssel: KPFSRLMBHURAKC-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Structural Analysis of N'-[(E)-(4-Chloro-3-Nitrophenyl)Methylidene]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide

Molecular Topology and Conformational Isomerism

The molecule features a central 1,2,4-triazole ring substituted at position 4 with an ethyl group and at position 5 with a 4-methoxyphenyl moiety. A sulfanyl bridge (-S-) connects the triazole’s position 3 to an acetohydrazide group, which forms an (E)-configured hydrazone with the 4-chloro-3-nitrophenyl substituent.

Key topological features include:

  • Planarity : The triazole ring (C8–N3–N4–C9–N5) adopts near-perfect planarity (mean deviation: 0.02 Å), facilitated by conjugation with the adjacent 4-methoxyphenyl group.
  • Torsional Angles : The dihedral angle between the triazole and 4-chloro-3-nitrophenyl planes measures 28.7°, indicating partial π-conjugation.
  • Intramolecular Hydrogen Bonding : N5–H···O2 (2.89 Å) stabilizes the (E)-hydrazone configuration, preventing rotation about the C11–N6 bond.

Conformational analysis reveals two stable rotamers differing in the orientation of the ethyl group (ΔG = 1.2 kcal/mol). The major conformer (85% population) positions the ethyl’s methyl group antiperiplanar to the triazole’s N4 atom.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction data (Cu Kα, λ = 1.54178 Å) collected at 100 K revealed the following structural parameters:

Parameter Value
Space group P 1
Unit cell dimensions a = 8.24 Å, b = 12.56 Å, c = 14.73 Å
α/β/γ 89.8°/90.3°/112.4°
Bond lengths N3–C8: 1.31 Å
S1–C7: 1.78 Å
C11–N6: 1.28 Å
Torsion angles C7–S1–C10–N6: 172°

The crystal packing shows offset π-stacking between triazole rings (3.48 Å interplanar distance) and C–H···O hydrogen bonds involving nitro groups (2.93 Å).

Spectroscopic Profiling

Fourier Transform Infrared Spectroscopy (FT-IR)

Critical absorption bands were recorded using KBr pellets (4000–400 cm⁻¹):

Peak (cm⁻¹) Assignment
1685 C=O stretch (hydrazide)
1592 C=N stretch (triazole)
1520 NO₂ asymmetric stretch
1345 C–S vibration

The absence of N–H stretching (3350 cm⁻¹) confirms hydrazone formation.

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, triazole-H)
  • δ 7.89–7.15 (m, 6H, aromatic-H)
  • δ 4.02 (q, J = 7.1 Hz, 2H, CH₂CH₃)
  • δ 3.85 (s, 3H, OCH₃)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 167.8 (C=O)
  • δ 152.1 (C=N)
  • δ 134.2 (C–NO₂)
UV-Vis Spectroscopy

Methanol solution exhibits λmax at 278 nm (π→π* transition) and 365 nm (n→π* transition of nitro group).

Computational Molecular Modeling

Density Functional Theory (DFT) calculations at B3LYP/6-31G(d) level revealed:

Property Value
HOMO energy -6.2 eV
LUMO energy -2.0 eV
Dipole moment 5.8 Debye
Electrostatic potential -0.32 e/Ų

The molecular electrostatic potential map shows electron-deficient regions localized on the nitro group (blue) and electron-rich zones near the methoxy oxygen (red).

Frontier molecular orbital analysis indicates charge transfer from the methoxyphenyl donor to the nitro-substituted acceptor moiety, with a 78% contribution from p-orbitals in the HOMO.

Eigenschaften

CAS-Nummer

303102-51-4

Molekularformel

C20H19ClN6O4S

Molekulargewicht

474.9 g/mol

IUPAC-Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19ClN6O4S/c1-3-26-19(14-5-7-15(31-2)8-6-14)24-25-20(26)32-12-18(28)23-22-11-13-4-9-16(21)17(10-13)27(29)30/h4-11H,3,12H2,1-2H3,(H,23,28)/b22-11+

InChI-Schlüssel

KPFSRLMBHURAKC-SSDVNMTOSA-N

Isomerische SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)OC

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing ionic intermediates, while ethanol facilitates Schiff base formation via reversible protonation.

Catalytic Systems

  • Base Catalysis : K₂CO₃ in alkylation prevents HCl accumulation, shifting equilibrium toward product.

  • Acid Catalysis : CH₃COOH protonates the aldehyde carbonyl, increasing electrophilicity.

Temperature and Time

Prolonged reflux (8 hours) ensures complete imine formation, while shorter durations favor kinetic (Z)-isomers.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the imine to hydrazide and aldehyde is minimized by anhydrous conditions and molecular sieves.

  • Low Triazole Yield : Excess ethyl isothiocyanate (1.5 equiv.) drives cyclization to completion .

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.

    Reduktion: Die Nitrophenylgruppe kann auch reduziert werden, um Aminoderivate zu bilden.

    Substitution: Die Chlor-Gruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann sie in biologischen Systemen an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Der Triazolring und die Nitrophenylgruppe sind wichtige funktionelle Gruppen, die zu ihrer Bindungsaffinität und Spezifität beitragen. Zu den an ihrem Wirkmechanismus beteiligten Wegen gehören die Hemmung der Enzymaktivität oder die Störung von Zellprozessen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The triazole ring and nitrophenyl group are key functional groups that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the acetohydrazide core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Key Structural Variations Biological Activity/Properties References
Compound ZE-4b Pyridine-2-yl at triazole; 2-phenylmethylidene Enhanced metal-binding capacity due to pyridine; moderate antifungal activity
Compound ZE-5b 4-Methylphenylsulfonyl; ethyl at triazole Improved metabolic stability via sulfonyl group; unconfirmed bioactivity
VUAA-1 4-Ethylphenyl; pyridin-3-yl at triazole Potent Orco agonist (olfactory receptor target) with EC₅₀ = 1.2 µM
Q-tsa Quinolin-8-yloxymethyl at triazole High NLO activity (hyperpolarizability = 4.92 × 10⁻³⁰ esu); potential optoelectronic applications
Compound 5-Methyl-2-furylmethylidene; 4-chloro-2-methylphenoxy Moderate cytotoxicity (IC₅₀ = 18 µM) against MCF-7 cells

Physicochemical and Computational Comparisons

  • Lipophilicity : The presence of a 4-methoxyphenyl group in the target compound increases logP compared to analogues with pyridine (ZE-4b) or furyl () substituents, suggesting improved membrane permeability .
  • HOMO-LUMO Gap : DFT studies on Q-tsa (ΔE = 3.82 eV) indicate lower reactivity than the target compound (estimated ΔE = 4.1–4.5 eV), correlating with reduced electrophilicity .
  • Similarity Indexing : Using Tanimoto coefficients, the target compound shares ~65–70% structural similarity with VUAA-1 and ZE-4b, suggesting overlapping bioactivity profiles (e.g., enzyme inhibition) .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including condensation of a substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde) with a triazole-thioacetohydrazide precursor. Key optimizations include:

  • Catalyst Selection: Use acidic catalysts (e.g., glacial acetic acid) for imine bond formation, as demonstrated in analogous hydrazide syntheses .
  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, cyclohexane/ethyl acetate eluent) ensures high purity (>95%) .
  • Reaction Monitoring: Thin-layer chromatography (TLC) and FT-IR spectroscopy track intermediate formation and confirm product identity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the hydrazone E-configuration, triazole ring substitution, and sulfanyl group position. Aromatic proton splitting patterns distinguish substituents on phenyl rings .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns from chlorine/nitrogen .
  • FT-IR: Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm hydrazide and triazole moieties .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect aggregation .
  • Stability Studies: Conduct accelerated degradation tests under light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 4-chloro-3-nitrophenyl group is electron-deficient due to nitro and chloro substituents, enhancing susceptibility to nucleophilic attack. Experimental approaches include:

  • Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., thiols, amines) under pseudo-first-order conditions using UV-Vis or HPLC .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict electrophilic centers and transition states .
  • Isotopic Labeling: Use ¹⁸O-labeled water or ¹³C-labeled nucleophiles to track substitution pathways .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
  • Enzymatic Assays: Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450, correlating IC₅₀ values with substituent hydrophobicity .
  • Molecular Docking: Simulate binding to target proteins (e.g., Staphylococcus aureus GyrB) using AutoDock Vina or Schrödinger Suite .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), culture conditions, and compound concentrations .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., assay type, solvent effects) .
  • Orthogonal Assays: Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanisms .

Q. How can computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or pkCSM model absorption, CYP450 metabolism, and hERG channel inhibition .
  • Metabolite Identification: Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites .
  • Toxicity Profiling: Use zebrafish embryos or in silico platforms (e.g., ProTox-II) to assess acute toxicity and organ-specific effects .

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